3,4-Dimethylpenta-2,4-dienoic acid
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Overview
Description
3,4-Dimethylpenta-2,4-dienoic acid: is an organic compound with the molecular formula C7H10O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of the pyrolytic product of the corresponding acetals, followed by condensation reactions . Another method includes the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into single bonds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium chlorochromate (KCC) is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted dienoic acids.
Scientific Research Applications
Chemistry: 3,4-Dimethylpenta-2,4-dienoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable building block for various chemical reactions .
Biology and Medicine: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction, which is crucial for the formation of cyclic compounds. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
2,2-Dimethylpenta-3,4-dienal: This compound shares a similar diene system but differs in the presence of an aldehyde group instead of a carboxylic acid.
2,4-Dimethylpenta-1,3-diene: This compound has a similar diene system but lacks the carboxylic acid group.
Uniqueness: 3,4-Dimethylpenta-2,4-dienoic acid is unique due to its combination of a conjugated diene system and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
63797-81-9 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,4-dimethylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)4-7(8)9/h4H,1H2,2-3H3,(H,8,9) |
InChI Key |
JFGDQTHONXCLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=CC(=O)O)C |
Origin of Product |
United States |
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